molecular formula C14H12F16O3 B12081767 sec-Butyl 1H,1H,9H-perfluorononyl carbonate

sec-Butyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12081767
M. Wt: 532.22 g/mol
InChI Key: VSPDYEFFNPTDPW-UHFFFAOYSA-N
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Description

sec-Butyl 1H,1H,9H-perfluorononyl carbonate: is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution Reactions: Often performed in the presence of a base to neutralize the by-products and drive the reaction to completion.

Major Products:

    Hydrolysis: sec-Butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.

    Substitution Reactions: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.

Scientific Research Applications

sec-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and surfactants that require high chemical resistance and hydrophobicity.

Mechanism of Action

The mechanism of action of sec-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorononyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical properties of the target, such as increased stability or altered solubility.

Comparison with Similar Compounds

  • tert-Butyl 1H,1H,9H-perfluorononyl carbonate
  • sec-Butyl 1H,1H,7H-perfluoroheptyl carbonate
  • sec-Butyl 1H,1H,11H-perfluoroundecyl carbonate

Comparison: sec-Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to the length of its perfluorononyl chain, which provides a balance between hydrophobicity and chemical reactivity. Compared to tert-Butyl 1H,1H,9H-perfluorononyl carbonate, the sec-butyl group offers different steric and electronic properties, leading to variations in reactivity and application. The length of the perfluoroalkyl chain also influences the compound’s physical properties, with longer chains generally providing greater hydrophobicity and stability.

Properties

Molecular Formula

C14H12F16O3

Molecular Weight

532.22 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3

InChI Key

VSPDYEFFNPTDPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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